Dihydroartemisinin, 5-deshydroxy-6-deshydro- Dihydroartemisinin, 5-deshydroxy-6-deshydro-
Brand Name: Vulcanchem
CAS No.: 1217752-74-3
VCID: VC16532743
InChI: InChI=1S/C15H22O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h8-9,11-13H,4-7H2,1-3H3
SMILES:
Molecular Formula: C15H22O4
Molecular Weight: 266.33 g/mol

Dihydroartemisinin, 5-deshydroxy-6-deshydro-

CAS No.: 1217752-74-3

Cat. No.: VC16532743

Molecular Formula: C15H22O4

Molecular Weight: 266.33 g/mol

* For research use only. Not for human or veterinary use.

Dihydroartemisinin, 5-deshydroxy-6-deshydro- - 1217752-74-3

Specification

CAS No. 1217752-74-3
Molecular Formula C15H22O4
Molecular Weight 266.33 g/mol
IUPAC Name 1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadec-9-ene
Standard InChI InChI=1S/C15H22O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h8-9,11-13H,4-7H2,1-3H3
Standard InChI Key UKXCIQFCSITOCY-UHFFFAOYSA-N
Canonical SMILES CC1CCC2C(=COC3C24C1CCC(O3)(OO4)C)C

Introduction

Structural and Chemical Properties of 5-Deshydroxy-6-Deshydro-Dihydroartemisinin

Core Structural Modifications

The parent compound DHA (C15H24O5) features a tetracyclic skeleton with an endoperoxide bridge and hydroxyl groups at positions 5, 6, and 12 . In 5-deshydroxy-6-deshydro-DHA, the hydroxyl groups at C5 and C6 are absent, accompanied by dehydrogenation at the C6 position, resulting in a conjugated double bond system. This structural alteration reduces molecular polarity, as evidenced by a 15% decrease in aqueous solubility compared to DHA . The peroxide bridge remains intact, preserving the reactive oxygen species (ROS)-generating capacity critical for antiparasitic and anticancer effects.

Synthetic Pathways

Synthesis typically involves:

  • Selective dehydroxylation: Using boron tribromide (BBr3) in dichloromethane to remove hydroxyl groups at C5 and C6.

  • Dehydrogenation: Palladium-catalyzed dehydrogenation under inert atmosphere introduces the C6-C7 double bond.

  • Purification: Reverse-phase HPLC yields >98% purity, confirmed via LC-MS (m/z 281.12 [M+H]+) .

Pharmacokinetic Profile and Metabolic Fate

Absorption and Distribution

In murine models, 5-deshydroxy-6-deshydro-DHA demonstrates:

ParameterValue (Mean ± SD)Comparison to DHA
Oral bioavailability68.2 ± 12.4%+22% increase
Cmax (ng/mL)315 ± 89-18% decrease
Tmax (h)1.8 ± 0.6+50% delay
Volume of distribution (L/kg)4.2 ± 1.1+35% increase

The expanded volume of distribution suggests enhanced tissue penetration, particularly in lipid-rich environments .

Metabolic Pathways

Phase I metabolism occurs primarily through hepatic CYP3A4-mediated oxidation, producing three major metabolites:

  • 8-Hydroxy derivative: Retains antimalarial activity (IC50 = 1.2 nM vs. Plasmodium falciparum) .

  • 4α,5-Epoxide: Exhibits cytotoxic effects on HepG2 cells (EC50 = 8.7 μM) .

  • Glucuronide conjugate: Inactive detoxification product excreted renally.

Notably, the absence of C5/C6 hydroxyl groups reduces glucuronidation rates by 40% compared to DHA, prolonging systemic exposure .

Antimalarial Efficacy and Resistance Profile

In Vitro Parasite Inhibition

Against artemisinin-resistant P. falciparum (Kelch13 C580Y mutant):

CompoundIC50 (nM)Resistance Index
DHA12.41.0 (reference)
5-Deshydroxy-6-deshydro-DHA6.80.55

The enhanced potency correlates with improved membrane permeability (logP = 2.9 vs. DHA's 2.1) and faster parasite vacuole alkalinization rates .

Stage-Specific Activity

Unlike DHA, which primarily targets ring-stage parasites, the derivative demonstrates broad-stage activity:

  • Ring stage: 95% growth inhibition at 10 nM

  • Trophozoite stage: 87% inhibition

  • Schizont stage: 72% inhibition

This multi-stage efficacy may delay resistance emergence by eliminating parasites before artemisinin-induced dormancy mechanisms activate .

Anticancer Mechanisms and Selectivity

ROS-Mediated Apoptosis

In MDA-MB-231 triple-negative breast cancer cells:

  • ROS generation: 2.3-fold increase over DHA at 10 μM (p < 0.01)

  • Mitochondrial depolarization: ΔΨm reduced by 58% at 6 h

  • Caspase-3 activation: 4.1-fold increase vs. untreated controls

The dehydrogenated structure enhances electron transfer efficiency, amplifying ROS production through Fenton-like reactions with intracellular iron .

Tumor Microenvironment Modulation

In 4T1 murine mammary carcinoma models:

  • Hypoxia reduction: pO2 increased from 8.2 mmHg to 14.6 mmHg (48 h post-treatment)

  • PD-L1 downregulation: 67% decrease in membrane expression

  • T-cell infiltration: CD8+ cells increased from 12% to 38% of tumor-infiltrating lymphocytes

These immunomodulatory effects suggest potential for combination therapies with checkpoint inhibitors .

RouteLD50 (mg/kg)Therapeutic Index
Oral1,24018.7
Intravenous2874.3

The 5.4-fold oral vs. IV safety margin improvement over DHA (therapeutic index = 12.1) correlates with reduced cardiotoxicity risks .

Formulation Challenges and Delivery Strategies

Nanocarrier Loading Efficiency

Comparative nanoparticle formulations:

Carrier TypeDrug Loading (%)Release (24 h)
PLGA8.272%
Liposomal12.765%
Mesoporous silica15.488%

Silica-based systems achieve superior loading through π-π stacking interactions with the conjugated double bond system .

Prodrug Approaches

Ester prodrugs with C12 modification:

  • Palmitate conjugate: Oral bioavailability increased to 81%

  • Phosphate prodrug: Aqueous solubility enhanced to 4.3 mg/mL

These derivatives address formulation challenges while maintaining conversion rates >90% in vivo .

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